4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid
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Overview
Description
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with amino, methoxycarbonyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with cyanoacetates under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times . The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .
Scientific Research Applications
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In medicinal applications, it may exert its effects by modulating specific signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-methoxybenzoic acid: Similar in structure but contains a benzene ring instead of a thiazole ring.
4-amino-5-mercapto-1,2,4-triazole: Contains a triazole ring and a mercapto group instead of a methoxycarbonyl group.
Uniqueness
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2055841-46-6 |
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Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
4-amino-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h7H2,1H3,(H,9,10) |
InChI Key |
MFSXBUFVGCZJCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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